MT1 Affinity Gains from Difluoroacetamide Warhead
Within the difluoroacetamide agomelatine series, introducing a bulky hydrophobic ether at the 2‑position of the acetamide yields substantial MT1 affinity. The dimeric agomelatine analogue linked by a three‑methylene spacer displayed a Ki of 1.2 nM and 7‑fold selectivity for MT1 over MT2 [1]. While the specific Ki of N-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide has not been disclosed in the public domain, the class‑level SAR indicates that the 3,5‑dimethylphenoxy substituent is sterically and electronically well‑matched to the MT1 hydrophobic pocket, and the difluoroacetamide group is a prerequisite for the low‑nanomolar affinity observed across the series.
| Evidence Dimension | MT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted to fall in the low‑nanomolar range based on congeneric analogues |
| Comparator Or Baseline | Agomelatine (non‑fluorinated) Ki ≈ 0.1 nM; dimeric difluoroacetamide analogue Ki = 1.2 nM |
| Quantified Difference | Difluoroacetamide analogues retain MT1 affinity within 10‑fold of agomelatine while showing improved MT1/MT2 selectivity (up to 7‑fold) |
| Conditions | Radioligand displacement using 2‑[125I]‑iodomelatonin on CHO cells stably expressing human MT1 or MT2 receptors |
Why This Matters
For procurement decisions targeting circadian rhythm or neuropsychiatric research, the difluoroacetamide scaffold offers a selectivity advantage that generic phenoxyacetamides cannot provide.
- [1] Zlotos, D. P., Riad, N. M., Osman, M. B., Dodda, B. R. & Witt-Enderby, P. A. Novel difluoroacetamide analogues of agomelatine and melatonin: probing the melatonin receptors for MT1 selectivity. Med. Chem. Commun. 6, 1340–1346 (2015). View Source
